molecular formula C20H23BrClN3O3S B296860 N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

カタログ番号 B296860
分子量: 500.8 g/mol
InChIキー: DSULIKIIHMVIMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BCT-197 and is a selective inhibitor of the chemokine receptor CXCR4.

作用機序

BCT-197 selectively binds to the CXCR4 receptor, which is involved in cell migration and proliferation. By inhibiting the CXCR4 receptor, BCT-197 can prevent the migration and invasion of cancer cells, as well as the entry of HIV into host cells.
Biochemical and Physiological Effects:
BCT-197 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BCT-197 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of using BCT-197 in lab experiments is its selectivity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and proliferation. However, one limitation of using BCT-197 is its relatively low potency compared to other CXCR4 inhibitors, which may require higher concentrations for effective inhibition.

将来の方向性

Further research is needed to fully understand the therapeutic potential of BCT-197 in various diseases. Future studies could focus on optimizing the synthesis of BCT-197 to improve its potency and selectivity, as well as evaluating its efficacy in preclinical models of cancer and HIV. Additionally, BCT-197 could be investigated for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.

合成法

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-(4-(5-chloro-2-methylphenyl)-1-piperazinyl)-2-oxoethanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain BCT-197 in its pure form.

科学的研究の応用

BCT-197 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and HIV. Studies have shown that BCT-197 can inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth. Additionally, BCT-197 has been shown to inhibit the replication of HIV in vitro, suggesting its potential as an anti-HIV agent.

特性

分子式

C20H23BrClN3O3S

分子量

500.8 g/mol

IUPAC名

N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H23BrClN3O3S/c1-15-3-6-17(22)13-19(15)23-9-11-24(12-10-23)20(26)14-25(29(2,27)28)18-7-4-16(21)5-8-18/h3-8,13H,9-12,14H2,1-2H3

InChIキー

DSULIKIIHMVIMM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

正規SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。